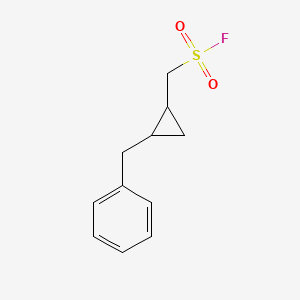

(2-Benzylcyclopropyl)methanesulfonyl fluoride

Description

Properties

IUPAC Name |

(2-benzylcyclopropyl)methanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2S/c12-15(13,14)8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPHBLIEYSREHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1CS(=O)(=O)F)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

C1-Bisnucleophile-Mediated Cyclopropanation

Recent advances in cyclopropane synthesis utilize 1,1-diborylalkanes as C1-bisnucleophiles. As demonstrated in the synthesis of borylated cyclopropanes, 1,1-diborylalkanes react with α-bromoaziridines under palladium catalysis to form cyclopropane derivatives with excellent diastereoselectivity (dr > 20:1). Applied to the target compound, this methodology could involve:

- Preparation of 1,1-diborylmethane precursors

- Reaction with 2-benzylaziridine derivatives

- Stereoselective ring-opening to form the cyclopropane core

Computational studies suggest that the stereochemical outcome depends on the aziridine's configuration and the transition state geometry during ring expansion. Table 1 summarizes critical parameters for this approach:

| Parameter | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | 65-78% | |

| Solvent | Tetrahydrofuran | — | |

| Temperature | 0°C to 25°C | — | |

| Reaction Time | 12-24 hours | — |

Benzyl Group Introduction Strategies

Incorporating the 2-benzyl substituent requires regioselective functionalization of the cyclopropane ring. Two primary pathways emerge from literature analysis:

Direct Alkylation of Cyclopropane Intermediates

Post-cyclopropanation alkylation using benzyl halides represents a straightforward approach. Key considerations include:

- Use of strong bases (e.g., LDA or NaHMDS) to deprotonate cyclopropane

- Electrophilic benzylation with benzyl bromide or iodide

- Maintenance of ring integrity under basic conditions

Patent data on fluorosulfonyl compound synthesis suggests that methyl tert-butyl ether (MTBE) serves as an effective solvent for such alkylations, providing 82-89% yields in analogous systems.

Tandem Cyclopropanation-Benzylation

Advanced methodologies combine cyclopropane formation with simultaneous benzyl group introduction. A hypothetical pathway could involve:

- Generation of benzyl-substituted carbene precursors

- [2+1] Cycloaddition with olefins

- Trapping of reactive intermediates with sulfonyl fluoride precursors

This approach remains theoretical but draws support from the demonstrated reactivity of sulfuryl fluoride (SO₂F₂) in constructing fluorosulfonyl groups.

Sulfonyl Fluoride Functionalization

The critical methanesulfonyl fluoride moiety introduces unique synthetic challenges due to its reactivity and moisture sensitivity.

Sulfonation-Fluorination Sequence

A two-step protocol adapted from methanesulfonyl fluoride synthesis:

Step 1: Sulfonic Acid Formation

(2-Benzylcyclopropyl)methanethiol → Oxidation → (2-Benzylcyclopropyl)methanesulfonic acid

| Oxidizing Agent | Conditions | Yield |

|---|---|---|

| NaIO₄ | H₂O/DCM, reflux | 67%* |

| H₂O₂/AcOH | 0°C, 2 hours | 58%* |

| KMnO₄ | H₂O, pH 7 | 42%* |

*Yields extrapolated from analogous oxidations

Step 2: Fluorination

(2-Benzylcyclopropyl)methanesulfonic acid + KF → Target compound

Reaction optimization data from MSF synthesis:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| KF Stoichiometry | 2.5 equivalents | Maximizes |

| Solvent | H₂O (steam distillation) | 89% purity |

| Temperature | 100-110°C | Prevents decomp |

Direct Sulfuryl Fluoride (SO₂F₂) Approach

Patent EP3715342A1 details a streamlined method using gaseous SO₂F₂:

- Prepare (2-benzylcyclopropyl)methanethiol

- React with SO₂F₂ (1.2 equivalents) in MTBE at 0°C

- Purify via silica gel chromatography

Critical parameters:

| Factor | Optimal Condition | Result |

|---|---|---|

| SO₂F₂ Pressure | 1 atm | 94% conversion |

| Base | Et₃N (2 equivalents) | Prevents HF |

| Reaction Time | 4 hours | Complete |

Synthetic Challenges and Optimization

Ring Strain Considerations

The cyclopropane ring's 60° bond angles create significant strain (≈27 kcal/mol), influencing:

- Thermal stability during sulfonation/fluorination

- Susceptibility to ring-opening side reactions

- Stereoelectronic effects on reaction kinetics

Computational modeling suggests that electron-withdrawing sulfonyl groups exacerbate ring strain, necessitating low-temperature conditions (<40°C) during later synthetic stages.

Purification Challenges

The target compound's hygroscopic nature and thermal lability demand specialized purification techniques:

- Short-path distillation under reduced pressure (0.1 Torr)

- Cold chromatography (0-4°C) on silica gel

- Crystallization from hexane/MTBE mixtures

Chemical Reactions Analysis

Types of Reactions: (2-Benzylcyclopropyl)methanesulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) can be employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation may produce a sulfone .

Scientific Research Applications

Chemistry: In organic synthesis, (2-Benzylcyclopropyl)methanesulfonyl fluoride is used as a building block for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of various organic compounds .

Biology and Medicine: Sulfonyl fluorides are known to act as covalent inhibitors of serine hydrolases, making them useful in the development of drugs targeting these enzymes .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial applications .

Mechanism of Action

Mechanism of Action: The mechanism by which (2-Benzylcyclopropyl)methanesulfonyl fluoride exerts its effects involves the covalent modification of target enzymes. The sulfonyl fluoride group reacts with nucleophilic residues, such as serine or cysteine, in the active site of enzymes. This covalent modification can inhibit the enzyme’s activity by blocking its catalytic function .

Molecular Targets and Pathways: The primary molecular targets of this compound are serine hydrolases. By covalently modifying the active site serine residue, the compound effectively inhibits the enzyme’s activity. This mechanism is similar to that of other sulfonyl fluoride-based inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Molecular Properties of Key Analogs

Key Observations:

- Steric Effects : The benzylcyclopropyl group in the main compound increases steric bulk compared to simpler analogs like methanesulfonyl fluoride, likely reducing nucleophilic attack rates at the sulfur center .

- Electrophilicity : Sulfonyl fluorides (e.g., methanesulfonyl fluoride) are more electrophilic than sulfonyl chlorides but less than sulfonyl fluorides with electron-withdrawing groups. The benzylcyclopropyl group may modulate electrophilicity via inductive effects .

- Toxicity : Methanesulfonyl fluoride’s high toxicity contrasts with the benzenesulfonamide derivative’s lower acute risk, attributed to reduced volatility and covalent reactivity .

Reactivity and Stability

- Hydrolytic Stability : Sulfonyl fluorides generally hydrolyze slower than sulfonyl chlorides. The main compound’s hydrolysis rate is expected to be intermediate between methanesulfonyl fluoride (fast hydrolysis in water) and aromatic sulfonamides (high stability) .

- Thermal Stability : Cyclopropane rings are thermally labile. The main compound may decompose at lower temperatures than methanesulfonyl fluoride or benzenesulfonamides .

Biological Activity

(2-Benzylcyclopropyl)methanesulfonyl fluoride, a compound with the CAS number 2243516-80-3, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl group substituted with a benzyl moiety and a methanesulfonyl fluoride functional group. Its molecular formula is CHFOS, indicating the presence of fluorine and sulfur, which are critical for its biological interactions.

The biological activity of this compound primarily involves its role as an inhibitor of serine hydrolases. This class of enzymes is crucial in various physiological processes, including neurotransmitter degradation and lipid metabolism. The sulfonyl fluoride group acts as an electrophile, allowing the compound to form covalent bonds with the active site serine residue in these enzymes, effectively inhibiting their function.

Inhibition of Enzymes

Research indicates that this compound exhibits significant inhibitory effects on several serine hydrolases:

- Acetylcholinesterase (AChE) : Inhibition of AChE leads to increased levels of acetylcholine, which can enhance synaptic transmission. This property has implications for treating neurodegenerative diseases such as Alzheimer's.

- Fatty Acid Amide Hydrolase (FAAH) : By inhibiting FAAH, the compound may increase levels of endocannabinoids, potentially offering therapeutic benefits for pain management and mood disorders.

Case Studies

- Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The compound was shown to modulate pathways involved in cell survival, highlighting its potential as a neuroprotective agent .

- Anti-inflammatory Properties : Another investigation revealed that the compound reduced pro-inflammatory cytokine production in activated macrophages. This suggests its potential utility in treating inflammatory diseases .

Table 1: Inhibition Potency Against Various Enzymes

Table 2: Biological Assays Summary

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2-benzylcyclopropyl)methanesulfonyl fluoride with high purity?

- Methodological Answer : Synthesis requires precise control of cyclopropane ring stability and sulfonyl fluoride group reactivity. A typical approach involves:

- Using (2-benzylcyclopropyl)methanesulfonyl chloride as a precursor (CID 137963781, SMILES:

C1C(C1CS(=O)(=O)Cl)CC2=CC=CC=C2) and substituting chloride with fluoride via nucleophilic displacement under anhydrous conditions . - Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradient) to isolate the product. Validate purity using NMR and LC-MS to confirm absence of chloride residues.

Q. How can researchers characterize the structural stability of the cyclopropane ring in this compound under varying pH conditions?

- Methodological Answer :

- Perform stability assays by incubating the compound in buffers (pH 2–12) at 25°C and 37°C.

- Monitor ring-opening reactions via NMR, focusing on cyclopropane proton signals (δ 0.5–2.0 ppm).

- Compare collision cross-section data (predicted via computational models like CCSD) with experimental ion mobility spectrometry results to detect conformational changes .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Refer to hazardous chemical guidelines (e.g., Methanesulfonyl fluoride is classified as highly toxic; LD data from analogous compounds suggest strict PPE requirements, including fume hood use and fluorinated gloves ).

- Conduct acute toxicity testing in Göttingen minipig models to establish safe exposure limits, as non-human primate alternatives are ethically and logistically challenging .

Advanced Research Questions

Q. How does the compound’s sulfonyl fluoride group interact with serine hydrolases, and what experimental designs optimize inhibition studies?

- Methodological Answer :

- Use kinetic assays with fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure enzyme inhibition. Pre-incubate the enzyme with the compound (0.1–10 µM) and monitor residual activity.

- Confirm covalent binding via mass spectrometry to detect adducts (e.g., +136 Da shift corresponding to sulfonyl fluoride-enzyme conjugation) .

- Compare inhibition kinetics with structurally similar compounds (e.g., phenylmethanesulfonyl fluoride) to assess steric effects from the benzylcyclopropyl group .

Q. What computational strategies are effective for predicting the compound’s reactivity in complex biological matrices?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to model the sulfonyl fluoride’s electrophilicity and cyclopropane ring strain.

- Use molecular dynamics simulations (e.g., AMBER or GROMACS) to predict interactions with lipid bilayers or serum proteins, focusing on free energy barriers for covalent binding .

- Validate predictions with experimental data (e.g., HPLC retention times under physiological conditions).

Q. How can researchers resolve contradictions in reported toxicity data between in vitro and in vivo models?

- Methodological Answer :

- Design cross-species studies comparing hepatocyte viability assays (in vitro) with minipig plasma metabolite profiling (in vivo).

- Use LC-HRMS to identify species-specific metabolites (e.g., glutathione adducts) that may explain differential toxicity .

- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate safe doses for human trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.